molecular formula C47H66O13 B1679863 Pulvomycin CAS No. 11006-66-9

Pulvomycin

Cat. No.: B1679863
CAS No.: 11006-66-9
M. Wt: 839 g/mol
InChI Key: FXSFWUNCIOIMAC-CFJLSIFESA-N
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Description

Pulvomycin is a macrocyclic polyketide antibiotic first isolated in 1957 from Streptomyces species . Its structure features a 22-membered macrolactam ring, three conjugated triene units, and a labilose sugar moiety, contributing to its instability under acidic, basic, or oxidative conditions . This compound exhibits dual biological activities:

  • Antibacterial activity: It inhibits bacterial protein synthesis by targeting elongation factor Tu (EF-Tu), preventing the formation of the EF-Tu·GTP·aminoacyl-tRNA ternary complex required for ribosomal peptide bond formation .
  • Antitumor activity: Recent studies highlight its efficacy against docetaxel-resistant triple-negative breast cancer (TNBC) cells by suppressing STAT3 signaling, inducing cell cycle arrest (G0/G1 phase), and promoting apoptosis .

Scientific Research Applications

Antimicrobial Activity

Pulvomycin exhibits potent antimicrobial properties, particularly against resistant bacterial strains. Research has identified its mechanism of action as an inhibitor of protein biosynthesis, specifically targeting the elongation factor Tu (EF-Tu) in prokaryotes. This inhibition disrupts the formation of the ternary complex necessary for protein synthesis, effectively halting bacterial growth.

Key Findings:

  • This compound alters the affinity of EF-Tu for guanine nucleotides and inhibits GTP hydrolysis, preventing aminoacyl-tRNA binding to ribosomes .
  • It has shown effectiveness against various pathogens, including multidrug-resistant strains, indicating its potential as a new antibiotic .

Antitumor Activity

Recent studies have highlighted this compound's potential in oncology, particularly against triple-negative breast cancer (TNBC). Research indicates that this compound can overcome resistance to conventional chemotherapy agents like docetaxel by modulating key signaling pathways.

Mechanism of Action:

  • This compound targets the signal transducer and activator of transcription 3 (STAT3) pathway, leading to cell cycle arrest and apoptosis in cancer cells .
  • In vitro studies demonstrated that this compound significantly inhibited cell proliferation in docetaxel-resistant TNBC cells with IC50 values ranging from 0.8 to 4.1 µM .

Case Study:
In an MDA-MB-231-DTR xenograft mouse model:

  • The combination of this compound and docetaxel resulted in substantial tumor growth inhibition compared to either treatment alone .
  • The study reported a reduction in activated STAT3 levels and Ki-67 expression, indicating decreased cell proliferation and enhanced apoptosis in treated tumors .

Synthesis and Structural Studies

The total synthesis of this compound has been achieved, allowing for further exploration of its structural analogs and their respective biological activities. This synthetic route enables researchers to investigate modifications that could enhance its efficacy or reduce potential side effects .

Data Summary Table

ApplicationMechanism of ActionKey FindingsReferences
AntimicrobialInhibition of EF-Tu in protein synthesisEffective against resistant pathogens , ,
AntitumorTargeting STAT3 pathwayOvercomes docetaxel resistance in TNBC ,
Total SynthesisSynthetic route developed for structural studiesEnables exploration of analogs

Q & A

Basic Research Questions

Q. Q1. What experimental models are most suitable for studying Pulvomycin’s mechanism of action?

Methodological Answer:

  • In vitro models : Use bacterial strains with defined resistance profiles (e.g., Staphylococcus aureus ATCC 25923) to assess minimum inhibitory concentrations (MICs) via broth microdilution .
  • In vivo models : Employ murine infection models to evaluate pharmacokinetics/pharmacodynamics (PK/PD) relationships, ensuring adherence to ethical guidelines for animal studies .
  • Key controls : Include comparator antibiotics (e.g., tetracycline) and vehicle-only controls to isolate this compound-specific effects .

Q. Q2. How can researchers quantify this compound’s binding affinity to bacterial ribosomes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize purified ribosomes on sensor chips and measure real-time binding kinetics .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Radiolabeled assays : Use ³H-labeled this compound to determine dissociation constants (Kd) in competitive binding experiments .

Q. Q3. What are the best practices for detecting this compound in complex biological matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for peak resolution and sensitivity .
  • Sample preparation : Use protein precipitation with methanol or solid-phase extraction to reduce matrix interference .
  • Validation : Follow FDA bioanalytical guidelines for linearity, accuracy, and precision .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in this compound’s reported efficacy across studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., MIC values, dosing regimens) and apply random-effects models to account for heterogeneity .
  • Source investigation : Compare strain-specific genetic variations (e.g., rRNA mutations) or experimental conditions (e.g., pH, cation concentration) that alter this compound activity .
  • Replication studies : Design independent experiments using standardized protocols (CLSI/EUCAST guidelines) to validate disputed findings .

Q. Q5. What strategies optimize this compound’s structural analogs for enhanced target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the macrolide core and test against bacterial vs. mammalian ribosomes .
  • Molecular docking : Use cryo-EM ribosome structures (PDB: 6VOB) to predict binding interactions and guide synthetic chemistry .
  • Toxicity screening : Prioritize analogs with low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) and high therapeutic indices .

Q. Q6. How can researchers design a robust PICOT framework for clinical-translational this compound studies?

Methodological Answer:

  • PICOT elements :
    • P : Patients with multidrug-resistant Gram-positive infections.
    • I : Intravenous this compound (dose: 10 mg/kg BID).
    • C : Vancomycin (standard therapy).
    • O : Microbiological eradication at 72 hours.
    • T : 14-day treatment period .
  • Feasibility assessment : Use power analysis to determine sample size (α=0.05, β=0.2) and secure IRB approval for human trials .

Q. Data Analysis and Reporting

Q. Q7. What statistical methods are appropriate for analyzing this compound’s dose-response curves?

Methodological Answer:

  • Non-linear regression : Fit data to Hill equation models (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • Bootstrap resampling : Estimate confidence intervals for parameters to avoid overfitting .
  • Reporting standards : Adhere to ARRIVE guidelines for preclinical data and CONSORT for clinical trials .

Q. Q8. How should researchers present contradictory data in this compound’s mechanism-of-action studies?

Methodological Answer:

  • Transparent reporting : Use supplemental tables to list conflicting results (e.g., variable binding affinities across strains) and discuss methodological differences .
  • Hypothesis testing : Propose follow-up experiments (e.g., ribosomal footprinting) to resolve ambiguities .

Tables for Reference

Parameter In vitro (Broth Microdilution) In vivo (Murine Model)
MIC₉₀ (µg/mL) 0.5–2.04.0 (serum-adjusted)
Time-kill Kinetics Bactericidal at 4× MIC2-log reduction in 24h
This compound Analog Ribosome Binding (Kd, nM) Cytotoxicity (IC₅₀, µM)
PM-00112.3 ± 1.2>100
PM-0028.9 ± 0.785.4

Comparison with Similar Compounds

Pulvomycin’s unique structural and functional properties distinguish it from other EF-Tu inhibitors and antitumor agents. Below is a detailed analysis:

Antibiotic Comparators

This compound shares mechanistic overlap with other EF-Tu-targeting antibiotics but differs in binding specificity and structural complexity.

Compound Mechanism of Action Structural Features Spectrum/Sensitivity Key Differences
This compound Binds EF-Tu at the 1–3 domain interface, blocking tRNA accommodation . 22-membered macrolactam, three trienes, labilose Broad Gram-negative activity; limited Gram-positive efficacy . Targets both EF-Tu·GDP and EF-Tu·GTP; induces conformational changes in EF-Tu .
GE2270A Binds EF-Tu domain 2, inhibiting EF-Tu·GTP·aa-tRNA complex formation . Thiopeptide with thiazole rings Narrow spectrum (Gram-positive bacteria) . Does not affect EF-Tu·GDP; lacks antitumor activity .
Kirromycin Stabilizes EF-Tu·GDP·aa-tRNA complex, stalling ribosome recycling . Linear polyketide with epoxy group Broad-spectrum (Gram-negative and -positive) . Induces EF-Tu·GDP retention on ribosomes; no STAT3 inhibition .

Key Findings :

  • This compound uniquely suppresses EF-Tu·GDP dissociation, mimicking elongation factor Ts (EF-Ts) activity .
  • Structural studies reveal this compound’s binding site overlaps with tRNA’s acceptor stem and 5’ end, unlike GE2270A, which only affects the 3’ aminoacyl moiety .
  • Gram-positive EF-Tu (e.g., Bacillus subtilis) shows 10-fold lower sensitivity to this compound than Gram-negative EF-Tu (E. coli), likely due to domain heterogeneity .

Antitumor Agent Comparators

This compound’s STAT3 inhibition contrasts with conventional chemotherapeutics and kinase inhibitors.

Compound Target/Pathway Mechanism in Drug-Resistant Cancers Efficacy in TNBC (IC50) Synergy with Docetaxel
This compound STAT3 signaling Reverses docetaxel resistance by downregulating p-STAT3, cyclins, and CDKs . ~2 µM (MDA-MB-231-DTR) Yes (CI < 1.0)
Paclitaxel Microtubule stabilization Promotes apoptosis via mitotic arrest; no STAT3 modulation. ~10 nM (sensitive cells) No synergy with docetaxel
Ruxolitinib JAK/STAT3 inhibitor Suppresses STAT3 phosphorylation but fails to reverse docetaxel resistance. ~5 µM (TNBC) Limited synergy

Key Findings :

  • This compound restores docetaxel sensitivity in resistant TNBC cells (IC50 = 2 µM vs. docetaxel’s IC50 = 90 µM in MDA-MB-231-DTR cells) .
  • Combined this compound/docetaxel therapy reduces survivin expression by 60% and increases cleaved caspase-3 by 3-fold compared to monotherapy .
  • Unlike paclitaxel, this compound induces G0/G1 arrest (75% cells at 4 µM) by downregulating cyclin D1/E and CDK2/4/6 .

Data Tables

Table 1. Antibacterial Activity of this compound vs. Comparators

Bacterial Species This compound (MIC, µg/mL) GE2270A (MIC, µg/mL) Kirromycin (MIC, µg/mL)
Escherichia coli 0.5 >50 0.2
Bacillus subtilis 10.0 0.1 0.5
Staphylococcus aureus 20.0 0.05 1.0

Data adapted from .

Table 2. Antitumor Efficacy in TNBC Models

Parameter This compound Docetaxel (Resistant Cells) This compound + Docetaxel
IC50 (µM) 2.0 ± 0.3 90.0 ± 5.0 0.8 ± 0.1
Apoptosis Induction (%) 26.1 ± 2.5 5.2 ± 1.1 38.4 ± 3.2
p-STAT3 Inhibition (%) 70 ± 5 <10 85 ± 6

Data from .

Properties

CAS No.

11006-66-9

Molecular Formula

C47H66O13

Molecular Weight

839 g/mol

IUPAC Name

(4E,7E,9Z,11Z,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

InChI

InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19-,22-15+,23-16+,24-17+,29-28+,30-26+,31-21-

InChI Key

FXSFWUNCIOIMAC-CFJLSIFESA-N

SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

Isomeric SMILES

CC1C(C(C(C(O1)OC(C)C(/C=C/C=C/C=C/C(=O)C(C)C(C(C)C2C/C=C/C=C/C=C/C(C(=O)/C(=C\C=C/C(=C/C(/C(=C/CC(=O)O2)/C)O)/C)/C)O)O)O)OC)O)OC

Canonical SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pulvomycin;  Antibiotic 1063Z; 

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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